
Rimantadine
Übersicht
Beschreibung
Rimantadine is an antiviral drug that is primarily used to treat and prevent infections caused by the influenza A virus. It is a derivative of adamantane and is known for its ability to inhibit the replication of the virus by interfering with the viral M2 protein. This compound was first approved for medical use in the early 1990s and has since been used to mitigate the symptoms and duration of influenza A infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rimantadine can be synthesized through several synthetic routes. One common method involves the reaction of 1-adamantylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, and involves steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rimantadin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Rimantadin kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den Bedingungen und Reagenzien, die verwendet werden.
Reduktion: Die Verbindung kann zu verschiedenen reduzierten Derivaten reduziert werden.
Substitution: Rimantadin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Rimantadin zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Aminen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Rimantadin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung in Studien über Adamantanderivate und ihre chemischen Eigenschaften verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die virale Replikation und seiner potenziellen Verwendung in antiviralen Therapien.
Medizin: Zur Behandlung und Vorbeugung von Influenza-A-Infektionen eingesetzt.
Wirkmechanismus
Rimantadin übt seine antiviralen Wirkungen aus, indem es das M2-Protein des Influenzavirus A hemmt. Das M2-Protein fungiert als Ionenkanal, der für den viralen Replikationsprozess unerlässlich ist. Durch die Bindung an das M2-Protein blockiert Rimantadin den Protonentransport über die virale Membran und verhindert so die Entmantelung des Virus und die anschließende Replikation . Diese Hemmung stört den viralen Lebenszyklus und reduziert die Schwere und Dauer der Infektion .
Wissenschaftliche Forschungsanwendungen
Rimantadine is an antiviral medication used in the treatment and prevention of influenza A virus infections . It functions by interfering with the virus's ability to replicate . this compound was licensed in 1993 as an anti-influenza drug in the USA .
Clinical Applications
This compound is used for both the prophylaxis (prevention) and treatment of influenza A, demonstrating effectiveness in relieving or treating symptoms in healthy adults .
Prophylaxis
This compound can prevent influenza A illness in 85% to 90% of individuals and can prevent influenza A infection in 50% to 65% of individuals . During prophylaxis trials, amantadine prevented 25% of influenza-like illness (ILI) cases and 61% of confirmed influenza A cases .
Treatment
This compound can reduce the time to a 50% reduction in symptoms by 1–3 days versus placebo, but differences in symptom reduction between this compound and placebo after the first 3 days of treatment are not generally clinically significant .
Considerations for Usage
The World Health Organization (WHO) has suggested the use of antivirals in seasonal influenza periods to expand capacity and mitigate the morbidity and mortality of annual influenza epidemics, and to refine strategies for use during a pandemic .
This compound should only be used in an emergency when all other measures fail .
Adverse Effects
The most common adverse effects of this compound administration are associated with the central nervous system (CNS) and the gastrointestinal (GI) tract .
- CNS-related adverse effects occurred in 3.2% of children younger than 10 years of age and 8.4% of adults . In elderly patients, the incidence of CNS-related adverse effects ranged from 4.9% at 100 mg/d to 12.5% at 200 mg/d .
- GI adverse effects occurred in 8.4% of children younger than 10 years of age, 3.1% of adults, and 2.9% at 100 mg/d and 17.0% at 200 mg/d in the elderly .
- Compared to amantadine, this compound induces fewer adverse effects .
Dosing and Administration
Over 90% of a this compound dose is absorbed in 3-6 hours in healthy adults . The elimination half-life ranges from 24.8 to 36.5 hours, which allows for once-daily dosing . Dosage adjustment is recommended for patients with severe renal impairment, severe hepatic dysfunction, or elderly nursing home patients .
Resistance
Drug-resistant strains of influenza A virus to this compound have occurred in several studies with children and/or adults . Two cases identified after 6 days of this compound prophylaxis were resistant to this compound . The clinical significance of drug-resistant strains has not been established . The rise in amantadine/rimantadine resistance has led to increased use of neuraminidase inhibitors .
This compound Analogs
Wirkmechanismus
Rimantadine exerts its antiviral effects by inhibiting the M2 protein of the influenza A virus. The M2 protein functions as an ion channel that is essential for the viral replication process. By binding to the M2 protein, this compound blocks proton transport across the viral membrane, thereby preventing the uncoating of the virus and subsequent replication . This inhibition disrupts the viral life cycle and reduces the severity and duration of the infection .
Vergleich Mit ähnlichen Verbindungen
Rimantadin wird oft mit anderen Adamantanderivaten verglichen, wie z. B. Amantadin. Beide Verbindungen haben einen ähnlichen Wirkmechanismus und werden zur Behandlung von Influenza-A-Infektionen eingesetzt. Rimantadin gilt im Allgemeinen als wirksamer und besser verträglich als Amantadin mit weniger Nebenwirkungen . Andere ähnliche Verbindungen sind Memantin und Tromantadine, die unterschiedliche therapeutische Anwendungen haben, aber strukturelle Ähnlichkeiten mit Rimantadine aufweisen .
Biologische Aktivität
Rimantadine is an antiviral medication primarily used for the prevention and treatment of influenza A virus infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential applications beyond influenza treatment.
This compound functions by inhibiting the M2 protein of the influenza A virus, which is essential for viral uncoating. This inhibition occurs early in the viral replicative cycle, effectively preventing the virus from releasing its genetic material into host cells. The M2 protein's role is critical in this compound susceptibility, as mutations in this protein can lead to drug resistance .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration, with both tablet and syrup formulations showing similar absorption profiles.
- Metabolism : The drug undergoes extensive hepatic metabolism, with less than 25% excreted unchanged in urine. Major metabolic pathways include glucuronidation and hydroxylation .
- Protein Binding : Approximately 40% of this compound binds to plasma proteins.
- Half-Life : The elimination half-life ranges from 24.8 to 36.5 hours, allowing for once-daily dosing in many cases .
Efficacy in Clinical Studies
This compound has demonstrated significant efficacy in reducing the incidence of influenza A illness. In comparative trials against placebo, this compound was associated with:
- An 82% reduction in the odds of central nervous system events compared to amantadine (OR 0.18) and a 75% reduction in illness (OR 0.25) .
- In prophylactic settings, it showed effectiveness comparable to amantadine but with fewer adverse effects related to the central nervous system .
Table 1: Efficacy Summary of this compound
Study Type | Outcome | Effectiveness |
---|---|---|
Prophylaxis | Reduction in illness | 75% (vs. placebo) |
CNS Events | Reduction compared to amantadine | 82% (OR 0.18) |
Gastrointestinal Events | Increased compared to placebo | OR 3.34 (P=0.03) |
Adverse Effects
While this compound has a favorable safety profile compared to amantadine, it is not without side effects:
- Gastrointestinal Issues : Higher incidence compared to placebo, particularly at higher doses.
- Central Nervous System Effects : Less frequent than amantadine but still notable; occurred in approximately 3.2% of children and up to 12.5% in elderly patients at higher doses .
Case Studies and Research Findings
Recent studies have explored this compound's potential beyond influenza A treatment:
- Hepatitis C Virus (HCV) : Research indicates that this compound may inhibit HCV by targeting its p7 protein, which shares structural similarities with the influenza M2 protein. The HepRiACT trial aims to validate this effect in clinical settings .
- Combination Therapies : Studies have shown that combining this compound with neuraminidase inhibitors like oseltamivir or zanamivir can yield synergistic effects against influenza viruses .
- Resistance Mechanisms : Investigations into drug-resistant strains of influenza have highlighted the importance of monitoring resistance patterns as they can significantly impact treatment efficacy .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHPRBFMUDMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023561 | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity). | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13392-28-4, 117857-51-9 | |
Record name | Rimantadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimantadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RIMANTADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 °C, > 300 °C | |
Record name | Rimantadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimantadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of rimantadine against influenza A virus?
A1: this compound exerts its antiviral effect by inhibiting the M2 protein of influenza A virus. [, , ] This protein forms a proton channel that is essential for viral replication. [, ]
Q2: How does this compound binding to the M2 protein affect viral replication?
A2: this compound binds to the M2 protein within the viral envelope, blocking the proton channel. [, ] This blockage disrupts the acidification process necessary for viral uncoating and release of the viral genome into the host cell, ultimately inhibiting viral replication. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H21N, and its molecular weight is 179.32 g/mol.
Q4: Is there any information available on the spectroscopic data of this compound?
A4: While the provided research articles do not delve into the spectroscopic characterization of this compound, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy could be employed to obtain structural information about the molecule.
Q5: How does the structure of this compound relate to its antiviral activity?
A6: this compound is an adamantane derivative, and its specific chemical structure, particularly the presence of the adamantane ring and the alkylamine side chain, is crucial for its antiviral activity. []
Q6: Have any structural modifications of this compound been investigated?
A7: Yes, research has investigated the antiviral activity of this compound metabolites, including 2-hydroxythis compound, 3-hydroxythis compound, and 4-hydroxythis compound. [] While all three metabolites exhibited inhibitory activity against wild-type influenza A viruses, their potency varied. [] Notably, 2-hydroxythis compound demonstrated similar activity to amantadine. []
Q7: Do this compound-resistant influenza A viruses exhibit cross-resistance to other compounds?
A8: Yes, studies have shown that this compound-resistant influenza A virus isolates exhibit cross-resistance to amantadine and the investigated hydroxy metabolites of this compound. [] This cross-resistance highlights the potential for reduced therapeutic options when resistance emerges.
Q8: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed following oral administration, achieving peak plasma concentrations within a few hours. [, ] It is widely distributed throughout the body, including the nasal mucosa, a primary site of influenza virus replication. []
Q9: How is this compound metabolized and eliminated?
A10: this compound is primarily metabolized in the liver, with m-hydroxythis compound being the major metabolite in both rats and dogs. [] It is predominantly excreted in the urine, with a small percentage eliminated in feces. []
Q10: What is the elimination half-life of this compound?
A11: this compound exhibits a relatively long elimination half-life, ranging from 24 to 36 hours, which allows for once or twice-daily dosing. [, , ]
Q11: How does the pharmacokinetic profile of this compound compare to that of amantadine?
A12: this compound demonstrates a longer elimination half-life and lower peak plasma concentrations compared to amantadine. [] This difference in pharmacokinetics is thought to contribute to the reduced incidence of central nervous system side effects associated with this compound. [, ]
Q12: Has the prophylactic and therapeutic efficacy of this compound been evaluated in clinical trials?
A13: Yes, numerous clinical trials have investigated the efficacy of this compound for both the prophylaxis and treatment of influenza A infections. [, , , , , , ] Results have demonstrated that this compound can reduce the incidence and duration of influenza illness when administered prophylactically or therapeutically. [, , , , , , ]
Q13: Has this compound shown efficacy in preventing the transmission of influenza A virus within families?
A14: Clinical trials have demonstrated that prophylactic administration of this compound to children significantly reduces the transmission of influenza A virus to other family members. [, ]
Q14: How does resistance to this compound develop?
A16: Resistance to this compound primarily arises from mutations in the M2 protein, the target of the drug. [] These mutations alter the drug-binding site, reducing the ability of this compound to bind to and inhibit the M2 proton channel. []
Q15: What are the implications of this compound resistance for influenza treatment and control?
A17: The emergence and spread of this compound-resistant influenza A viruses pose a significant challenge to influenza treatment and control efforts. [] Resistance limits the effectiveness of this compound, necessitating the development of new antiviral drugs with different mechanisms of action.
Q16: Are there any specific considerations for the use of this compound in elderly populations?
A18: Clinical studies have indicated that while this compound can be safe and effective for influenza prophylaxis in elderly individuals, particularly those who are vaccinated, [] it is crucial to carefully consider the potential for adverse events and drug interactions in this population. [] Dosage adjustments may be necessary to minimize the risk of side effects. []
Q17: Can this compound's mechanism of action be exploited for targeting other viruses?
A20: Recent research indicates that the M protein of Zika virus, another flavivirus, forms membrane-permeabilizing channels sensitive to this compound. [] This finding highlights the potential for repurposing this compound or developing novel M protein-targeted therapies for Zika virus and potentially other flaviviruses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.